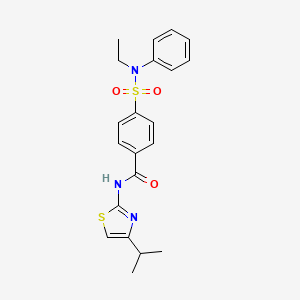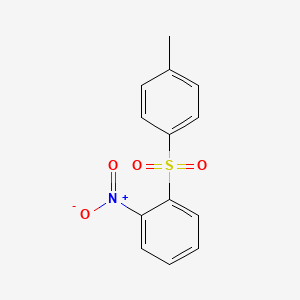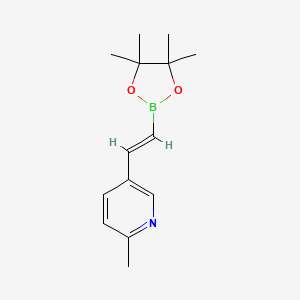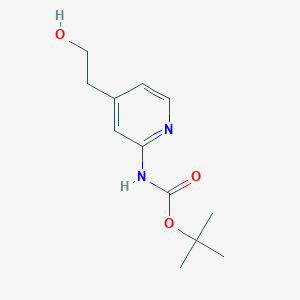
BTR-1
Vue d'ensemble
Description
Applications De Recherche Scientifique
BTR-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
BTR-1 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inducing a block in the S phase of the cell cycle, affecting DNA replication . This blockage leads to the activation of apoptosis, a process of programmed cell death .
Biochemical Pathways
The MAPK signaling pathway is the main biochemical pathway affected by this compound . This pathway modulates the expression of a midgut membrane-bound alkaline phosphatase (ALP) and a suite of ATP-binding cassette transporter subfamily C (ABCC) genes . The interplay between these resistance genes is controlled by a trans-regulatory mechanism via the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is an active anti-cancer agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the induction of cell death in leukemic cells . This is achieved through the activation of apoptosis, which is triggered by the blockage in the S phase of the cell cycle and the subsequent disruption of DNA replication .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one has been found to exhibit strong tyrosinase inhibitory activity . Tyrosinase is a key enzyme involved in the production of melanin, and the inhibition of this enzyme can lead to a decrease in melanin production . This compound interacts with tyrosinase in a competitive manner, suggesting that it may bind to the active site of the enzyme and prevent its normal substrate from binding .
Cellular Effects
In cell-based experiments using B16F10 cells, 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one effectively inhibited melanin production . This anti-melanogenic effect was attributed to its ability to inhibit intracellular tyrosinase activity . Moreover, this compound inhibited in situ B16F10 cellular tyrosinase activity .
Molecular Mechanism
The molecular mechanism of action of 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one involves binding to the active and allosteric sites of tyrosinase with high binding affinities . This binding interaction results in the inhibition of tyrosinase, thereby reducing melanin production .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BTR-1 peut être synthétisé par réaction de la 3-éthyl-2-thioxo-1,3-thiazolidin-4-one avec le benzaldéhyde en présence d'une base telle que la pipéridine. La réaction est généralement effectuée dans un solvant comme l'éthanol sous reflux .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir le rendement et la pureté souhaités du produit .
Analyse Des Réactions Chimiques
Types de réactions
BTR-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogènes et les nucléophiles.
Principaux produits formés
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.
Biologie : Investigué pour son rôle dans l'induction de l'apoptose et de l'arrêt du cycle cellulaire dans les cellules cancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de divers cancers.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques
Mécanisme d'action
This compound exerce ses effets en provoquant un arrêt en phase S et en affectant la réplication de l'ADN dans les cellules leucémiques. Il active l'apoptose en augmentant la production d'espèces réactives de l'oxygène (ROS) et en induisant des cassures de l'ADN. Cela conduit à la mort cellulaire par activation des voies apoptotiques .
Comparaison Avec Des Composés Similaires
Composés similaires
ITH-1 : Dérivés 5-isopropylidène de la 3-diméthyl-2-thio-hydantoïne.
ITO-1 : 3-Éthyl-2-thio-2,4-oxazolidinedione.
Unicité de BTR-1
This compound est unique dans sa puissance et son efficacité par rapport aux composés similaires. Il s'est avéré être 5 à 7 fois plus puissant qu'ITH-1 et ITO-1 pour induire la cytotoxicité dans les lignées cellulaires leucémiques . Cela fait de this compound un candidat prometteur pour des recherches et un développement supplémentaires en thérapie anticancéreuse.
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the BTR-1 locus and what is its significance?
A1: The this compound locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the this compound locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.
Q2: How does the this compound locus contribute to Cry1Ac toxin resistance?
A2: Research suggests that the this compound locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:
- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].
- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].
Q3: What is the role of the MAPK signaling pathway in this compound mediated resistance?
A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the this compound locus []. A MAP4K4 gene, located within the this compound locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


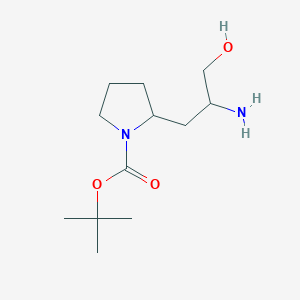
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B3223527.png)
![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
acetic acid](/img/structure/B3223548.png)
![potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B3223552.png)
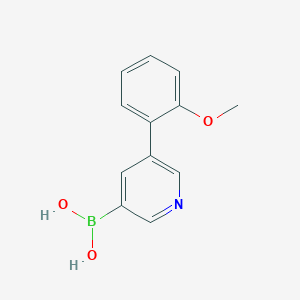
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
